ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate
Description
Ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a synthetic coumarin derivative characterized by a 4-propyl substituent on the chromen-2-one core and an ethoxycarbonylmethoxy group at position 6. Its molecular formula is C₁₄H₁₆O₅ (molecular weight: 262.26 g/mol) . The compound is structurally related to bioactive coumarins, which are widely studied for their pharmacological properties, including antimicrobial, antioxidant, and anticancer activities.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-(2-oxo-4-propylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C16H18O5/c1-3-5-11-8-15(17)21-14-9-12(6-7-13(11)14)20-10-16(18)19-4-2/h6-9H,3-5,10H2,1-2H3 |
InChI Key |
FWFQQPFZOGRNDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate typically involves the condensation of 4-propyl-2H-chromen-2-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemical Properties and Structure
Ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate features a chromene structure, which is known for its ability to interact with various biological macromolecules. The compound's structure contributes to its biological activity, including antioxidant, anti-inflammatory, and anticancer properties.
Chemistry
- Building Block : This compound serves as a valuable building block in the synthesis of more complex molecular structures. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the development of new compounds with potentially useful properties.
- Reactions :
- Oxidation : Can form carboxylic acids or ketones.
- Reduction : Converts carbonyl groups to alcohols.
- Substitution : Allows for the introduction of different functional groups.
Biology
- Antioxidant Activity : this compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage associated with various diseases.
- Anti-inflammatory Effects : The compound has been shown to inhibit enzymes involved in inflammatory pathways, indicating potential therapeutic benefits in treating inflammatory conditions.
- Antimicrobial Activity : Research indicates that it has antimicrobial properties against pathogens such as E. coli and Staphylococcus aureus, suggesting its potential as a new antimicrobial agent.
Medicine
- Therapeutic Potential : Investigated for anti-inflammatory and anticancer activities. The compound can induce apoptosis in cancer cells and inhibit cell proliferation through interactions with specific receptors and signaling pathways associated with cancer progression.
Antimicrobial Efficacy
A study assessed the antimicrobial activity of this compound against various pathogens using the agar well diffusion method. The results are summarized in the following table:
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 24.6 | 0.49 |
| Pseudomonas aeruginosa | 23.4 | 0.98 |
| Salmonella typhimurium | 26.4 | 0.39 |
| Staphylococcus aureus | 21.3 | 1.95 |
These findings demonstrate that this compound has comparable efficacy to standard antibiotics, highlighting its potential as an antimicrobial agent .
Cytotoxic Effects on Cancer Cells
In vitro studies on various cancer cell lines revealed that compounds similar to this compound exhibited selective toxicity towards cancer cells. The IC50 values were found to be in the low micromolar range, indicating a promising avenue for anticancer drug development .
Mechanism of Action
The mechanism of action of ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes or signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Substituent Position and Size: The C4-propyl group in the target compound increases steric bulk and lipophilicity compared to smaller substituents (e.g., C4-methyl in ), which may enhance interaction with hydrophobic binding pockets in biological targets.
Ester vs. Carboxylic Acid :
Key Observations:
- Reagent Choice : Ethyl bromoacetate/chloroacetate with K₂CO₃ in polar aprotic solvents (e.g., acetone, DMF) is standard for introducing ethoxycarbonylmethoxy groups .
- Yield Optimization : Higher yields (~81%) are achieved with ethyl chloroacetate in DMF compared to bromoacetate in acetone (~64%), likely due to improved reactivity of chloroacetate .
Biological Activity
Ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate is a compound belonging to the class of chromene derivatives, known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound features a chromene structure that is pivotal to its biological activity. The chromene moiety is characterized by its ability to interact with various biological macromolecules, influencing enzyme activity and receptor interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage.
- Anti-inflammatory Effects : It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Anticancer Activity : this compound can induce apoptosis in cancer cells and inhibit cell proliferation by interacting with specific receptors and signaling pathways associated with cancer progression .
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The compound was tested against a range of bacteria and fungi using the agar well diffusion method.
| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| E. coli | 24.6 | 0.49 |
| Pseudomonas aeruginosa | 23.4 | 0.98 |
| Salmonella typhimurium | 26.4 | 0.39 |
| Staphylococcus aureus | 21.3 | 1.95 |
These results indicate that the compound has comparable efficacy to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Cytotoxicity Studies
The cytotoxic effects of this compound were evaluated against several human cancer cell lines using the MTT assay.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 (Colon Cancer) | 1.08 |
| HepG-2 (Liver Cancer) | 1.48 |
| MCF-7 (Breast Cancer) | 3.00 |
| A549 (Lung Cancer) | 1.95 |
The results show that the compound exhibits significant cytotoxicity against colon and liver cancer cell lines, indicating its potential as an anticancer therapeutic agent .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis and Structural Analysis : The synthesis involves a multi-step process, starting from commercially available starting materials. The crystal structure analysis confirmed the integrity of the chromene moiety .
- In Silico Studies : In silico assessments have predicted favorable drug-likeness properties for this compound, suggesting good absorption, distribution, metabolism, and excretion (ADME) profiles .
- Comparative Studies : Comparative studies with other chromene derivatives have shown that this compound possesses superior biological activities, particularly in terms of antimicrobial and anticancer effects .
Q & A
Q. What are the conventional synthetic routes for ethyl [(2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetate, and how can reaction parameters be optimized?
The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 7-hydroxy-4-propylcoumarin with ethyl chloroacetate in the presence of a base like anhydrous K₂CO₃ in dry DMF at 80°C for 10 hours, yielding ~80% after crystallization . Optimization strategies include:
- Catalyst/base selection : Potassium carbonate is preferred over NaOH to avoid hydrolysis of the ester group.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing intermediates.
- Temperature control : Prolonged heating (>12 hours) at 80°C improves yield but risks side reactions.
- Purification : Ethanol recrystallization removes unreacted starting materials .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- NMR spectroscopy : ¹H/¹³C NMR confirms the coumarin core (e.g., δ 6.2–6.4 ppm for H-3/H-4 protons) and ester/ether linkages .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 305.1 for C₁₆H₁₈O₅) .
- X-ray crystallography : Resolves stereochemistry and crystal packing; coumarin derivatives often exhibit planar chromenone systems with intermolecular π-π stacking .
Advanced Research Questions
Q. How can computational methods improve reaction design and yield optimization?
Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, reducing trial-and-error experimentation. For example:
- Reaction path searches : Identify low-energy pathways for nucleophilic substitution.
- Solvent effects : COSMO-RS models simulate solvent interactions to optimize polarity .
- Machine learning : Trains on existing coumarin synthesis data to predict optimal conditions (e.g., temperature, stoichiometry) .
Q. How can researchers resolve contradictions in spectral or bioactivity data across studies?
- Cross-validation : Use complementary techniques (e.g., IR + NMR) to confirm functional groups .
- Purity assessment : HPLC or TLC quantifies impurities that may skew bioactivity results.
- Biological assays : Replicate antimicrobial tests (e.g., MIC assays) under standardized conditions to compare SAR trends. For instance, 4-propyl substituents may enhance lipophilicity and membrane penetration vs. methyl analogs .
Q. What strategies enhance the biological activity of coumarin-based derivatives?
Q. How do structural modifications impact photophysical properties?
- Fluorescence tuning : Acetylation of the hydroxyl group at C-7 (e.g., 7-acetoxy derivatives) red-shifts emission maxima, useful for imaging applications .
- Thermal stability : Differential scanning calorimetry (DSC) reveals melting points >200°C for crystalline coumarin esters, indicating robustness in high-temperature reactions .
Methodological Considerations
Q. What are best practices for handling and storing this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
